3-Morpholino-1-phenylpropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

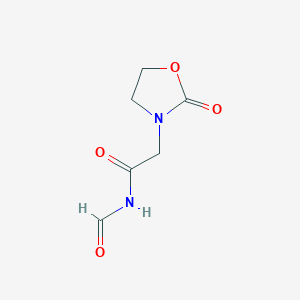

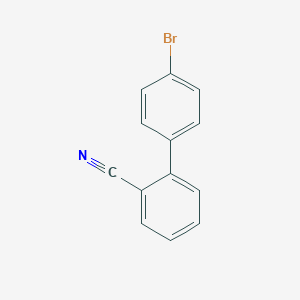

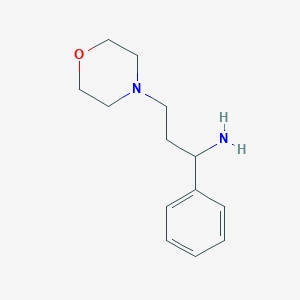

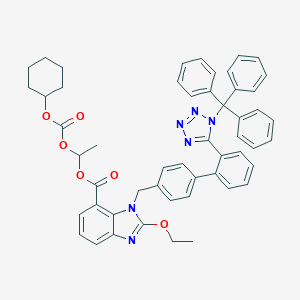

“3-Morpholino-1-phenylpropan-1-amine” is a compound with the molecular formula C13H20N2O . It is a derivative of phenylpropan-1-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new Mannich bases, 3-morpholino-1-phenylpropan-1-one (MPO) and 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO), were synthesized and studied as corrosion inhibitors . Another study reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Molecular Structure Analysis

The molecular structure of “3-Morpholino-1-phenylpropan-1-amine” consists of a six-membered morpholine ring attached to a phenylpropan-1-amine group .

科学的研究の応用

Corrosion Inhibition

3-Morpholino-1-phenylpropan-1-amine is used in the synthesis of new Mannich bases, which have been studied as corrosion inhibitors for N80 steel in a 1 M hydrochloric acid (HCl) solution . The inhibition efficiency increases with increasing inhibitor concentrations, and the corrosion inhibition efficiency could reach 90.3% at a concentration of 300 ppm at 305 K .

Electrochemical Tests

The synthesized inhibitors, including 3-Morpholino-1-phenylpropan-1-amine, are mixed according to electrochemical tests . The presence of these inhibitors reduced the double-layer capacitance in the corrosion process, thereby reducing the charge transfer resistance .

Surface Film Formation

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) results showed that 3-Morpholino-1-phenylpropan-1-amine formed a uniform adsorption film on the surface of the N80 steel . This film acts as a barrier, protecting the metal surface from corrosive substances.

Adsorption Mechanism

The adsorption mechanism of the inhibitors was simulated with different adsorption models and the results showed that the inhibitors were the chemisorbed type . This means that the inhibitors form a chemical bond with the metal surface, providing effective corrosion protection.

Interaction with Metal Atoms

Fourier Transform Infrared (FT-IR) spectroscopy results proved that the inhibitor interacted with metal atoms on the steel surface . This interaction is crucial for the formation of the protective film on the metal surface.

Industrial Applications

Given its effectiveness as a corrosion inhibitor, 3-Morpholino-1-phenylpropan-1-amine has potential applications in various industries, particularly in the petroleum industry where acid corrosion of oil wells is a significant engineering problem .

作用機序

Target of Action

3-Morpholino-1-phenylpropan-1-amine, also known as 3-Phenylpropylamine, is a small molecule that primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

It is known that the compound interacts with its targets, trypsin-1 and trypsin-2, potentially altering their activity

Biochemical Pathways

Proteases like trypsin play a role in protein catabolism, and their inhibition can affect numerous downstream effects, including protein digestion and secretion .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic profile would be crucial in determining its therapeutic potential .

Result of Action

Given its potential interaction with trypsin enzymes, it may influence processes regulated by these enzymes, such as protein digestion and secretion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Morpholino-1-phenylpropan-1-amine. For instance, the compound has been studied as a corrosion inhibitor for N80 steel in an acid environment . This suggests that the compound’s efficacy can vary depending on the environmental conditions.

特性

IUPAC Name |

3-morpholin-4-yl-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15/h1-5,13H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUZMSKFADOAKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598876 |

Source

|

| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173273-39-7 |

Source

|

| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)

![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)

![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)